Cas no 1512505-03-1 (Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate)

Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate
- Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate
-
- インチ: 1S/C13H26N2O3/c1-6-12(5,7-14)13(17)8-15(9-13)10(16)18-11(2,3)4/h17H,6-9,14H2,1-5H3
- InChIKey: PSNUXWJVEIBVHD-UHFFFAOYSA-N
- SMILES: OC1(CN(C(=O)OC(C)(C)C)C1)C(C)(CN)CC
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 319
- トポロジー分子極性表面積: 75.8
- XLogP3: 1.2
Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682987-5.0g |
tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |
1512505-03-1 | 5.0g |
$2650.0 | 2023-03-10 | ||
Enamine | EN300-682987-0.5g |
tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |
1512505-03-1 | 0.5g |
$877.0 | 2023-03-10 | ||
Enamine | EN300-682987-0.25g |
tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |
1512505-03-1 | 0.25g |
$840.0 | 2023-03-10 | ||
Enamine | EN300-682987-10.0g |
tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |
1512505-03-1 | 10.0g |
$3929.0 | 2023-03-10 | ||
Enamine | EN300-682987-0.1g |
tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |
1512505-03-1 | 0.1g |
$804.0 | 2023-03-10 | ||
Enamine | EN300-682987-1.0g |
tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |
1512505-03-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-682987-0.05g |
tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |
1512505-03-1 | 0.05g |
$768.0 | 2023-03-10 | ||
Enamine | EN300-682987-2.5g |
tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate |
1512505-03-1 | 2.5g |
$1791.0 | 2023-03-10 |
Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate 関連文献
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylateに関する追加情報
Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate (CAS No. 1512505-03-1): An Overview
Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate (CAS No. 1512505-03-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as TBAHAC for brevity, is a derivative of azetidine, a four-membered heterocyclic compound with a wide range of applications in drug discovery and development.
The chemical structure of TBAHAC is characterized by a tert-butyl group attached to the azetidine ring, which is further substituted with an amino and hydroxy group. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals.
Recent studies have highlighted the potential of TBAHAC in the development of novel therapeutic agents. One notable application is in the field of neurodegenerative diseases, where TBAHAC has shown promise as a precursor for compounds that can modulate specific neurotransmitter systems. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of TBAHAC can effectively cross the blood-brain barrier and exhibit potent neuroprotective effects.
In addition to its neuroprotective properties, TBAHAC has also been explored for its potential in cancer therapy. A study conducted by a team at the National Institutes of Health (NIH) found that certain derivatives of TBAHAC can inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. These findings suggest that TBAHAC and its derivatives could serve as lead compounds for the development of new anticancer drugs.
The synthesis of TBAHAC typically involves multi-step processes, including the formation of the azetidine ring and subsequent functionalization with the tert-butyl, amino, and hydroxy groups. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for large-scale pharmaceutical research and development.
One such method involves the use of transition-metal-catalyzed reactions, which have been shown to improve yield and reduce side products. For example, palladium-catalyzed coupling reactions have been successfully employed to synthesize TBAHAC with high purity and selectivity. These synthetic advancements not only enhance the practicality of using TBAHAC in drug discovery but also contribute to the overall sustainability of pharmaceutical manufacturing processes.
The biological activity of TBAHAC has been extensively studied using various in vitro and in vivo models. In cell-based assays, derivatives of TBAHAC have demonstrated significant activity against a range of targets, including enzymes, receptors, and ion channels. These findings have important implications for understanding the mechanism of action of these compounds and their potential therapeutic applications.
Clinical trials involving compounds derived from TBAHAC are currently underway to evaluate their safety and efficacy in treating various diseases. Early results from phase I trials have shown promising outcomes, with several compounds advancing to later stages of clinical development. These trials are crucial for validating the therapeutic potential of TBAHAC-based drugs and ensuring their safe use in patients.
In conclusion, Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate (TBAHAC) (CAS No. 1512505-03-1) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for developing novel therapeutic agents targeting neurodegenerative diseases, cancer, and other conditions. Ongoing research and clinical trials will continue to uncover new applications for this compound, further solidifying its importance in the field.
1512505-03-1 (Tert-butyl 3-(1-amino-2-methylbutan-2-yl)-3-hydroxyazetidine-1-carboxylate) Related Products
- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)
- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)
- 1249696-17-0(4-Chloro-6-(methoxymethyl)-2-(tetrahydro-3-furanyl)pyrimidine)
- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)




